![molecular formula C6H10ClF2NO B2926116 [(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride CAS No. 2418596-49-1](/img/structure/B2926116.png)
[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,5S)-6,6-Difluoro-3-oxabicyclo[310]hexan-1-yl]methanamine;hydrochloride is a chemical compound characterized by a bicyclohexane structure with dual fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Route 1: One of the synthetic routes involves starting from a suitable bicyclo[3.1.0]hexane precursor, followed by fluorination and introduction of the oxirane ring via epoxidation. The final step involves amination using ammonia or an appropriate amine under controlled conditions.
Route 2: Another pathway could include the cyclization of a difluorinated precursor with an epoxide intermediate, followed by subsequent amination.
Industrial Production Methods:
Industrial production often employs catalysis techniques to enhance the reaction efficiency and yield. Various catalysts and reaction conditions like temperature, pressure, and solvent systems are optimized to scale up the synthesis from the laboratory to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to introduce functional groups such as alcohols or ketones.
Reduction: Hydrogenation or other reduction reactions can modify the oxirane ring or reduce the amine group to alter the compound's reactivity.
Common Reagents and Conditions:
Common oxidizing agents include hydrogen peroxide or ozone.
Reducing agents could be sodium borohydride or lithium aluminum hydride.
Substitution reactions might employ reagents like sodium hydride or Grignard reagents.
Major Products:
Products of oxidation could be difluorinated ketones or alcohols.
Reduction products might include more saturated amines or alcohols.
Substitution could yield a variety of functionalized derivatives depending on the introduced groups.
Applications De Recherche Scientifique
[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride has several noteworthy applications:
Chemistry: Used as an intermediate in organic synthesis, particularly for producing more complex molecules.
Medicine: Investigated for pharmaceutical applications, including as a potential drug candidate due to its unique interaction with biological targets.
Industry: Used in the development of new materials, such as polymers or advanced materials with specific properties.
Mécanisme D'action
Mechanism: The compound interacts with molecular targets primarily through its oxirane and amine functionalities. It can form covalent bonds with nucleophilic sites in biological molecules, modulating their activity.
Pathways: Pathways involved include nucleophilic attack on the oxirane ring and binding interactions with amine receptors.
Comparaison Avec Des Composés Similaires
1,2-Difluorocyclohexane
3-Oxabicyclo[3.1.0]hexane
Methanamine derivatives with different substitution patterns.
That's the rundown on [(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride.
Propriétés
IUPAC Name |
[(1S,5S)-6,6-difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO.ClH/c7-6(8)4-1-10-3-5(4,6)2-9;/h4H,1-3,9H2;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHHBWQKCXYHHZ-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)(CO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@](C2(F)F)(CO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2926035.png)

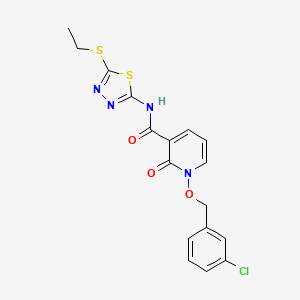
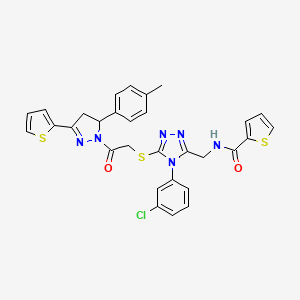
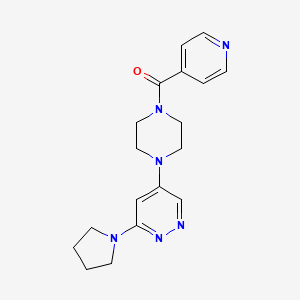
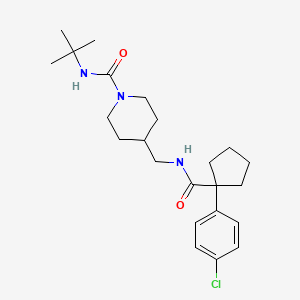
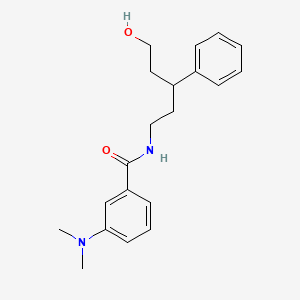

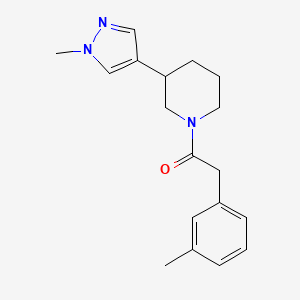
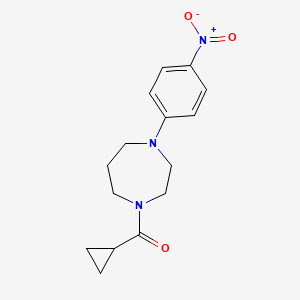
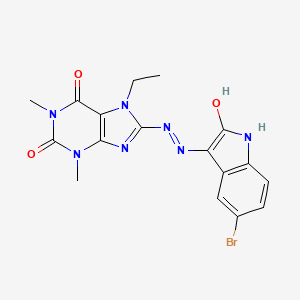
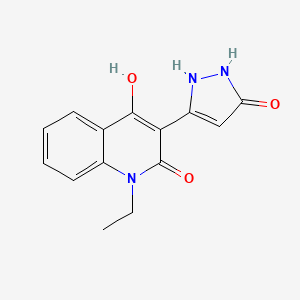
![1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2926055.png)
![2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2926056.png)
